molecular formula C21H26FN3O B4685347 N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B4685347
M. Wt: 355.4 g/mol
InChI Key: QJORQIVZLKAXNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide often involves complex reactions that integrate different functional groups to achieve the desired molecular structure. For example, derivatives like GSK962040 have been developed as small molecule motilin receptor agonists through meticulous synthesis strategies that ensure potent activity and favorable pharmacokinetic profiles (Westaway et al., 2009). Similarly, the creation of K-604 as an aqueous-soluble ACAT-1 inhibitor showcases the careful insertion of piperazine units and the improvement of solubility and absorption, underscoring the importance of synthesis design in the development of clinically relevant compounds (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their chemical behavior and interaction with biological targets. Studies often employ X-ray diffraction, NMR, and computational modeling to elucidate these structures. For instance, the synthesis and crystal structure analysis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provides valuable insights into the stereochemistry and electronic properties of similar acetamide derivatives, which are critical for understanding their mechanism of action (Ping, 2007).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds is influenced by their functional groups and molecular structure. These compounds participate in a variety of chemical reactions that can modify their structure and, consequently, their biological activity. The synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives highlight the role of the piperazine ring and the acetamide moiety in contributing to the compounds' bioactivity through specific receptor interactions (Walsh et al., 1990).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystal structure, are fundamental for its formulation and therapeutic application. The synthesis and evaluation of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives reveal how modifications in the molecular structure affect these physical properties and their implications for the compound's efficacy as antihypertensive agents (Watanuki et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties of this compound involves studying its reactivity, stability, and interactions with other molecules. This is crucial for predicting its behavior in biological systems and potential therapeutic contexts. The research on the synthesis, anticancer activity, and docking studies of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides showcases the significance of chemical properties in the development of compounds with targeted biological activities (Boddu et al., 2018).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-3-17-6-4-5-16(2)21(17)23-20(26)15-24-11-13-25(14-12-24)19-9-7-18(22)8-10-19/h4-10H,3,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJORQIVZLKAXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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